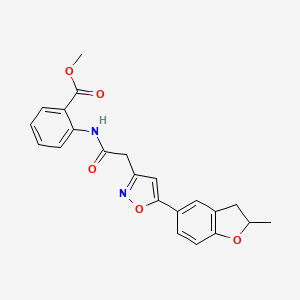

Methyl-2-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

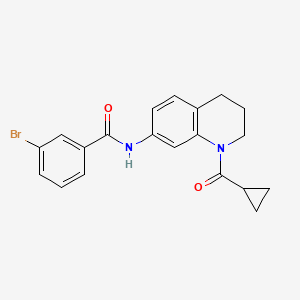

“Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a common scaffold in many bioactive compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reaction conditions. For instance, during the reaction process, a 2-(allyloxy)aryl radical could be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached to it . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. For example, during the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “2,3-dihydro-2-methylbenzofuran” has a molecular weight of 134.1751 .Wissenschaftliche Forschungsanwendungen

- Methyl-2-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoat hat sich als vielversprechend für den Einsatz als Antikrebsmittel erwiesen. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, wobei sie seine Zytotoxizität, Apoptose-Induktion und Hemmung des Tumorwachstums untersucht haben. Weitere Untersuchungen sind erforderlich, um seine genauen Mechanismen und potenziellen klinischen Anwendungen zu klären .

- Die Verbindung zeigt anti-mikrobielle Eigenschaften gegen Bakterien, Pilze und andere Krankheitserreger. Sie wurde auf ihre Fähigkeit zur Hemmung des mikrobiellen Wachstums hin untersucht, was sie zu einem Kandidaten für neuartige anti-mikrobielle Mittel macht. Forscher sind daran interessiert, ihren Wirkmechanismus zu verstehen und ihre Wirksamkeit zu optimieren .

- This compound wurde auf sein entzündungshemmendes Potenzial untersucht. Es kann entzündungsfördernde Signalwege modulieren, wodurch es für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und andere entzündliche Störungen relevant wird .

- Studien deuten darauf hin, dass diese Verbindung neuroprotektive Wirkungen haben könnte. Forscher haben ihre Auswirkungen auf Nervenzellen, oxidativen Stress und Neuroinflammation untersucht. Es könnte vielversprechend für neurodegenerative Erkrankungen wie Alzheimer und Parkinson sein .

- Forscher haben this compound in Arzneimittel-Abgabesysteme integriert. Seine einzigartige Struktur ermöglicht eine gezielte Wirkstoff-Freisetzung, wodurch die therapeutische Wirksamkeit gesteigert und gleichzeitig Nebenwirkungen minimiert werden .

- Die Verbindung dient als wertvolles Werkzeug in der chemischen Biologie und der pharmazeutischen Chemie. Wissenschaftler verwenden sie, um biologische Prozesse zu untersuchen, Medikamenten-Ziele zu validieren und neuartige Derivate mit verbesserten Eigenschaften zu entwickeln .

Antikrebs-Potenzial

Anti-mikrobielle Aktivität

Entzündungshemmende Wirkungen

Neuroprotektive Eigenschaften

Arzneimittel-Abgabesysteme

Chemische Biologie und pharmazeutische Chemie

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the field of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus .

Wirkmechanismus

Target of Action

It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Therefore, it’s plausible that this compound may also target similar cellular structures or proteins involved in cell growth and proliferation.

Mode of Action

During the reaction process of similar compounds, a 2-(allyloxy)aryl radical is generated in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the cellular environment.

Biochemical Pathways

Given the potential anticancer activities of similar benzofuran derivatives , it’s likely that this compound may affect pathways related to cell growth and proliferation

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The molecular weight of the compound, which is a key factor influencing adme properties, is 1341751 .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cell growth and proliferation.

Eigenschaften

IUPAC Name |

methyl 2-[[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-13-9-15-10-14(7-8-19(15)28-13)20-11-16(24-29-20)12-21(25)23-18-6-4-3-5-17(18)22(26)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQQQHZRKYNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)

![methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B2432980.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)